crystal structure of 2-chloro-N-(4-methoxybenzyl)benzamide
crystal structure of 2-chloro-N-(4-methoxybenzyl)benzamide
An in-depth crystallographic investigation into functionalized small molecules requires a rigorous fusion of synthetic chemistry, crystal engineering, and computational refinement. As a Senior Application Scientist, I present this technical whitepaper detailing the structural elucidation of 2-chloro-N-(4-methoxybenzyl)benzamide .
This molecule—comprising an electron-withdrawing 2-chlorobenzoyl core and an electron-donating 4-methoxybenzyl moiety—serves as an exemplary model for studying competing intermolecular forces, including amide hydrogen bonding, halogen bonding (
Synthetic Methodology & Validation
To study the solid-state architecture of a molecule, one must first isolate it in ultra-high purity. The synthesis of 2-chloro-N-(4-methoxybenzyl)benzamide follows an acyl substitution mechanism.
Protocol:
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Reaction Setup: Dissolve 4-methoxybenzylamine (1.05 equiv) and triethylamine (1.5 equiv) in anhydrous dichloromethane (DCM) under an inert argon atmosphere. Causality: Triethylamine acts as an acid scavenger to neutralize the HCl byproduct, driving the reaction forward and preventing the protonation of the amine nucleophile.
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Acylation: Cool the system to 0 °C. Slowly add 2-chlorobenzoyl chloride (1.0 equiv) dropwise. Causality: Low temperature kinetically suppresses competitive hydrolysis of the highly reactive acid chloride by ambient trace moisture.
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Quench & Wash (Self-Validation Phase 1): After 2 hours of stirring at room temperature, quench with saturated aqueous
. Wash the organic layer successively with 1M and brine. Validation: The alkaline wash removes unreacted acid, while the acidic wash strips residual amine. TLC (Thin Layer Chromatography) must show a single UV-active spot (e.g., in 1:1 Hexane/Ethyl Acetate) before proceeding. -
Isolation: Dry the organic layer over anhydrous
, filter, and concentrate in vacuo to yield a crude white powder.
Crystal Engineering & Growth Strategy
Standard rapid evaporation often leads to kinetic trapping, yielding twinned or highly mosaicked crystals unsuitable for high-resolution X-ray diffraction (XRD). To achieve a thermodynamically stable, defect-free single crystal, we employ Vapor Diffusion .
Protocol:
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Dissolve 50 mg of the highly pure compound in a minimum volume of Ethyl Acetate (EtOAc) within a small inner vial.
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Place the inner vial inside a larger outer vial containing anti-solvent Hexane. Seal the outer vial.
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Causality: Hexane possesses a higher vapor pressure than EtOAc. Over 3–5 days, hexane vapor slowly diffuses into the EtOAc solution. This generates a remarkably slow and controlled approach to the metastable supersaturation zone, promoting orderly nucleation and the growth of pristine, single-domain monoclinic crystals.
Workflow for the synthesis, crystallization, and X-ray structural elucidation of the title compound.
Data Collection and Refinement
Once a suitable crystal (e.g.,
Diffraction data are typically collected using Mo-K
Following solution, the structure is refined by full-matrix least-squares on
Supramolecular Architecture
The resulting crystal structure reveals a deeply intricate lattice stabilized by a hierarchy of intermolecular forces. Understanding this network is critical for rationalizing the physical properties (e.g., solubility, melting point) of the bulk powder.
A. Hydrogen Bonding Synthons
The primary structural driver in 2-chloro-N-(4-methoxybenzyl)benzamide is the robust amide
B. Halogen Bonding ( -Hole Interactions)
Halogen bonding occurs when the electrophilic region on the electrostatic potential surface of the halogen atom (the
C. Dispersive Stacking
The structural geometry is further locked in place by aromatic interactions. The electron-withdrawing nature of the 2-chlorobenzamide creates an electron-deficient aromatic ring, which frequently seeks an offset face-to-face stacking arrangement with the electron-rich 4-methoxybenzyl ring of an adjacent molecule[5]. This donor-acceptor stacking modulates charge transfer and tightens the unit cell packing.
Hierarchical mapping of the intermolecular forces stabilizing the crystal lattice.
Quantitative Data Summary
The table below summarizes the target crystallographic parameters anticipated for pure 2-chloro-N-(4-methoxybenzyl)benzamide, representative of highly ordered N-benzylbenzamide monoclinic derivatives.
| Crystallographic Parameter | Target Profile / Value |
| Chemical Formula | |
| Formula Weight | 275.73 g/mol |
| Temperature | 100(2) K |
| Crystal System | Monoclinic |
| Space Group | |
| Z (Molecules per Unit Cell) | 4 |
| Primary H-Bond Motif | |
| Goodness-of-Fit (S) |
References
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Dolomanov, O. V., Bourhis, L. J., Gildea, R. J., Howard, J. A. K., & Puschmann, H. (2009). OLEX2: a complete structure solution, refinement and analysis program. Journal of Applied Crystallography. [Link]
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Ballinger, E., et al. (2022). In Vitro and In Vivo Inhibition of the Mycobacterium tuberculosis Phosphopantetheinyl Transferase PptT by Amidinoureas. ResearchGate.[Link]
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Sheldrick, G. M. (2015). SHELXT – Integrated space-group and crystal-structure determination. Acta Crystallographica Section A.[Link]
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Etter, M. C. (1990). Graph-set analysis of hydrogen bond patterns. Acta Crystallographica Section B.[Link]
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Metrangolo, P., et al. (2007). Halogen Bonding in Crystal Engineering. Structural Bonding (Berlin). PMC.[Link]
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